molecular formula C26H22N2O2 B12019031 4-((4-Methylbenzyl)oxy)-N'-(1-naphthylmethylene)benzohydrazide CAS No. 769143-55-7

4-((4-Methylbenzyl)oxy)-N'-(1-naphthylmethylene)benzohydrazide

Cat. No.: B12019031
CAS No.: 769143-55-7
M. Wt: 394.5 g/mol
InChI Key: BWERJKYTMZTXTD-WPWMEQJKSA-N
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Description

4-((4-Methylbenzyl)oxy)-N’-(1-naphthylmethylene)benzohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a hydrazide functional group (-CONHNH2) attached to a benzene ring, which is further substituted with a 4-methylbenzyl group and a 1-naphthylmethylene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Methylbenzyl)oxy)-N’-(1-naphthylmethylene)benzohydrazide typically involves the following steps:

    Formation of the Hydrazide Intermediate: The initial step involves the reaction of benzohydrazide with 4-methylbenzyl chloride in the presence of a base such as sodium hydroxide. This reaction forms the intermediate 4-((4-Methylbenzyl)oxy)benzohydrazide.

    Condensation Reaction: The intermediate is then subjected to a condensation reaction with 1-naphthaldehyde in the presence of an acid catalyst such as acetic acid. This step results in the formation of the final product, 4-((4-Methylbenzyl)oxy)-N’-(1-naphthylmethylene)benzohydrazide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Techniques such as recrystallization and chromatography may be employed to purify the compound.

Chemical Reactions Analysis

Types of Reactions

4-((4-Methylbenzyl)oxy)-N’-(1-naphthylmethylene)benzohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the hydrazide group to other functional groups such as amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

4-((4-Methylbenzyl)oxy)-N’-(1-naphthylmethylene)benzohydrazide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-((4-Methylbenzyl)oxy)-N’-(1-naphthylmethylene)benzohydrazide involves its interaction with specific molecular targets and pathways. The hydrazide group can form hydrogen bonds with biological molecules, affecting their function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-((4-Methylbenzyl)oxy)benzohydrazide
  • N’-(1-Naphthylmethylene)benzohydrazide
  • 4-Methylbenzyl chloride
  • 1-Naphthaldehyde

Uniqueness

4-((4-Methylbenzyl)oxy)-N’-(1-naphthylmethylene)benzohydrazide is unique due to the presence of both the 4-methylbenzyl and 1-naphthylmethylene groups. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various applications.

Properties

CAS No.

769143-55-7

Molecular Formula

C26H22N2O2

Molecular Weight

394.5 g/mol

IUPAC Name

4-[(4-methylphenyl)methoxy]-N-[(E)-naphthalen-1-ylmethylideneamino]benzamide

InChI

InChI=1S/C26H22N2O2/c1-19-9-11-20(12-10-19)18-30-24-15-13-22(14-16-24)26(29)28-27-17-23-7-4-6-21-5-2-3-8-25(21)23/h2-17H,18H2,1H3,(H,28,29)/b27-17+

InChI Key

BWERJKYTMZTXTD-WPWMEQJKSA-N

Isomeric SMILES

CC1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)N/N=C/C3=CC=CC4=CC=CC=C43

Canonical SMILES

CC1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)NN=CC3=CC=CC4=CC=CC=C43

Origin of Product

United States

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